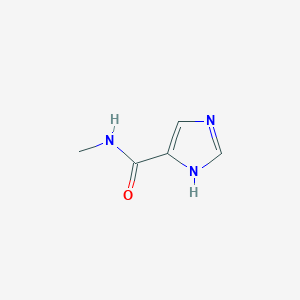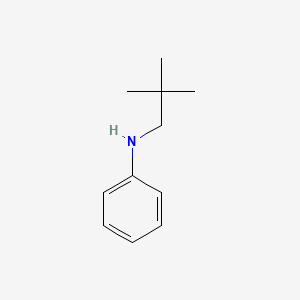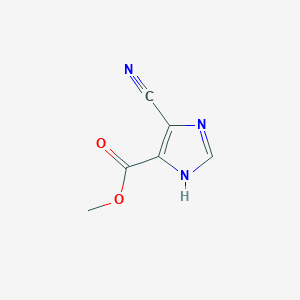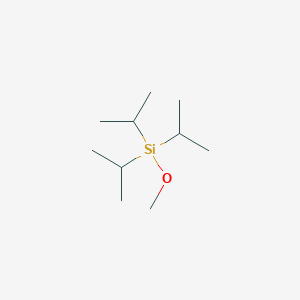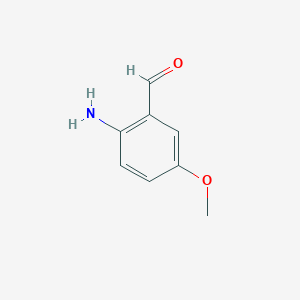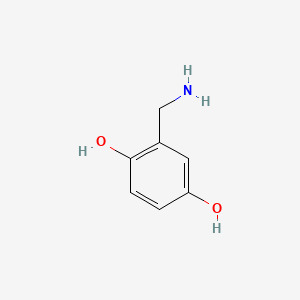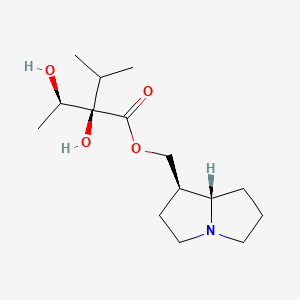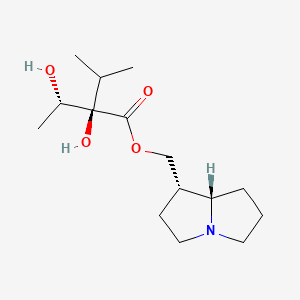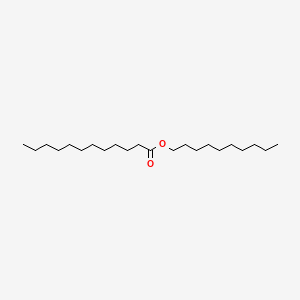
Decyl laurate
Vue d'ensemble
Description
Decyl Laurate is a chemical compound with the molecular formula C22H44O2 . It is also known by other names such as decyl dodecanoate . It is used in various applications, including as a skin conditioning agent and emollient in cosmetic products .
Synthesis Analysis
Decyl Laurate can be synthesized through the transesterification of vinyl laurate with 1-butanol, catalyzed by the lipase enzyme Candida antarctica B . Another method involves the reaction of lauric acid with vinyl acetate in the presence of mercuric acetate and sulfuric acid .
Molecular Structure Analysis
The molecular structure of Decyl Laurate consists of 22 carbon atoms, 44 hydrogen atoms, and 2 oxygen atoms . The structure is characterized by a long hydrocarbon chain, making it a non-polar molecule.
Chemical Reactions Analysis
Decyl Laurate can undergo transesterification reactions, as demonstrated in a study where it was reacted with 1-butanol in the presence of a lipase enzyme . It can also participate in reactions involving the formation of alkyl glucosides .
Physical And Chemical Properties Analysis
Decyl Laurate is a non-ionic surfactant with a molecular weight of 340.58 . It has a boiling point of 779.05 K and a critical temperature of 955.69 K . It is insoluble in water but soluble in alcohol .
Applications De Recherche Scientifique
Genetic Engineering in Plant Oils
- Application : Decyl laurate has been studied in the context of genetic engineering, specifically in the accumulation of laurate in plant oils. In rapeseed (Brassica napus), laurate accumulation has been enhanced through the expression of a lauroyl acyl-carrier protein thioesterase, which led to significant changes in the oil's triglyceride composition (Voelker et al., 1996).
Synthesis of Food, Medicine, and Cosmetic Emulsifiers
- Application : Decyl laurate is used as an emulsifier in the food, medicine, and cosmetic industries. A green synthesis process involving lipase-catalyzed transesterification of methyl laurate with decaglycerol has been developed for producing decaglycerol laurates, highlighting an environmentally friendly approach to synthesizing these compounds (Wang et al., 2019).
Enzymatic Synthesis of Flavor Esters
- Application : The enzymatic synthesis of various flavor esters, including decyl laurate, has been researched using recombinant lipases. This approach is valuable for food industries, especially in dairy product flavoring (Chang et al., 2001).
Lyotropic Liquid Crystals Research
- Application : Decyl laurate has been examined in the study of lyotropic liquid crystals. These studies have focused on the behavior of molecules like sodium decyl sulfate and potassium laurate in different phases, contributing to our understanding of liquid crystal technology (Pinto & Amaral, 1990).
Antioxidant Activity in Food Additives
- Application : The compound erythorbyl laurate, which includes a lauric acid component, has been investigated for its potential as a multi-functional food additive. This research has shown its usefulness in stabilizing foams and retarding oxidation in emulsion systems (Park et al., 2017).
Study of Solid-Liquid Equilibria in Biodiesel
- Application : Decyl laurate has been included in studies of solid-liquid equilibrium in mixtures involving biodiesel components like ethyl laurate. This research provides insights into the behavior of these mixtures, which is critical for biodiesel development and usage (Robustillo et al., 2021).
Orientations Futures
Decyl Laurate is being explored for its potential in enhancing thickening in all types of surfactant systems. It is designed to work effectively with modern surfactants like glutamate and isethionate . Its use in personal cleansing formulations is being investigated, with a focus on its ability to maintain viscosity in high fragrance systems .
Propriétés
IUPAC Name |
decyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2/c1-3-5-7-9-11-13-14-16-18-20-22(23)24-21-19-17-15-12-10-8-6-4-2/h3-21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPXDXJBAYUBHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067985 | |
| Record name | Dodecanoic acid, decyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Dodecanoic acid, decyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Decyl laurate | |
CAS RN |
36528-28-6 | |
| Record name | Dodecanoic acid, decyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36528-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decyl laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036528286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, decyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoic acid, decyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECYL LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS9WH65CUE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



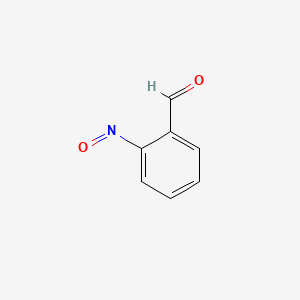
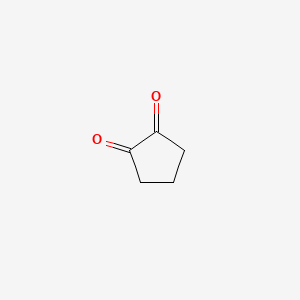
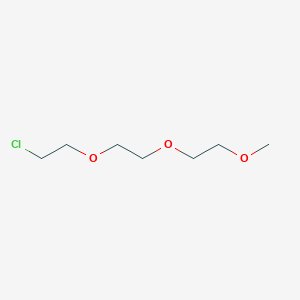
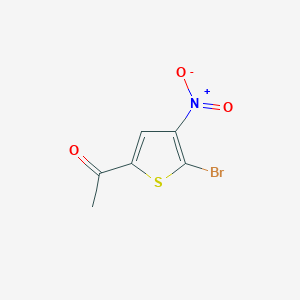
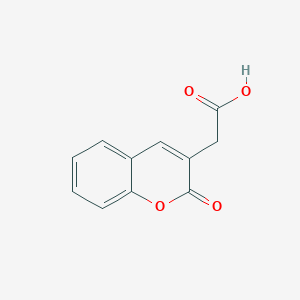
![5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1606147.png)
